molecular formula C₂₆H₃₄O₈ B1141288 Norethindrone beta-D-Glucuronide CAS No. 64701-11-7

Norethindrone beta-D-Glucuronide

Número de catálogo: B1141288
Número CAS: 64701-11-7
Peso molecular: 474.54
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norethindrone beta-D-Glucuronide is a metabolite of Norethindrone, a synthetic progestin used in various hormonal contraceptives and hormone replacement therapies. The compound is formed through the glucuronidation process, where Norethindrone is conjugated with glucuronic acid. This process enhances the solubility and excretion of the compound from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Norethindrone beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of Norethindrone with glucuronic acid. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The chemical synthesis can also be achieved using glucuronic acid derivatives under mild acidic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Norethindrone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to Norethindrone and glucuronic acid by beta-glucuronidase enzymes .

Common Reagents and Conditions:

    Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.

    Conjugation: UDP-glucuronic acid, UGT enzyme, mild acidic conditions.

Major Products Formed:

    Hydrolysis: Norethindrone and glucuronic acid.

    Conjugation: this compound.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Norethindrone undergoes extensive metabolism in the liver, resulting in the formation of various metabolites, including norethindrone beta-D-Glucuronide. Studies have shown that this glucuronide conjugate plays a significant role in the pharmacokinetics of norethindrone, influencing its bioavailability and elimination from the body. The metabolism of norethindrone is crucial for understanding its therapeutic efficacy and safety profile.

Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/ml) 26.19 ± 6.19
AUC (0-inf) (ng/ml*h) 166.90 ± 56.28
tmax (h) 1.83 ± 0.58
t1/2 (h) 8.51 ± 2.19

These parameters indicate that norethindrone is rapidly absorbed and has a relatively short half-life, necessitating careful dosing in clinical applications .

Hormonal Contraception

This compound is primarily utilized in hormonal contraceptives, where it acts as a progestin to prevent ovulation. Its effectiveness in combination with estrogen components has been well-documented, making it a staple in oral contraceptive formulations .

Treatment of Endometriosis

The compound is also significant in the management of endometriosis-related symptoms. Norethindrone, through its glucuronide form, helps alleviate pain associated with endometriosis by modulating hormonal levels and reducing endometrial proliferation . Clinical studies have demonstrated that patients experience significant symptom relief with norethindrone treatment.

Management of Heavy Menstrual Bleeding

Recent studies have explored the use of this compound in conjunction with other agents like relugolix for managing heavy menstrual bleeding associated with uterine fibroids. The combination therapy has shown promising results in reducing menstrual blood loss and improving overall patient quality of life .

Case Studies

  • Norethisterone-Induced Cholestasis : A case study reported an 18-year-old female who developed cholestatic jaundice after taking norethisterone to delay menstruation. This case highlighted the potential hepatic side effects associated with progestin use, emphasizing the need for monitoring liver function during treatment .
  • Long-Term Use in Contraceptive Therapy : Another study assessed the accumulation of norethindrone and its metabolites, including the glucuronide form, during long-term contraceptive use. Results indicated that while there was an increase in plasma levels over time, the metabolic pathways remained consistent, suggesting a stable pharmacokinetic profile .

Mecanismo De Acción

Norethindrone beta-D-Glucuronide exerts its effects through its parent compound, Norethindrone. Once hydrolyzed, Norethindrone binds to progesterone receptors, modulating gene expression and inhibiting ovulation. The glucuronidation process enhances the solubility and excretion of Norethindrone, facilitating its removal from the body .

Comparación Con Compuestos Similares

    Norethindrone: The parent compound, used in hormonal contraceptives.

    Ethinyl Estradiol: Another synthetic hormone often combined with Norethindrone in contraceptives.

    Levonorgestrel: A similar synthetic progestin used in contraceptives.

Uniqueness: Norethindrone beta-D-Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This makes it an essential compound for studying the metabolism and pharmacokinetics of synthetic progestins .

Actividad Biológica

Norethindrone beta-D-glucuronide is a metabolite of norethindrone, a synthetic progestin widely used in contraceptive formulations and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic applications, and potential side effects.

Overview of Norethindrone and Its Metabolism

Norethindrone (NE) is a first-generation progestin that exhibits moderate androgenic and slight estrogenic activity. It is administered orally and undergoes extensive metabolism primarily in the liver. The metabolic pathways include reduction, followed by sulfate and glucuronide conjugation, which are essential for its elimination from the body .

Key Metabolic Pathways:

  • Primary Metabolism: Norethindrone is reduced to various metabolites, including 5α-dihydronorethisterone.
  • Conjugation: The metabolites are conjugated primarily as sulfates and glucuronides, with glucuronide conjugates being significant in urine .

Pharmacokinetics

The pharmacokinetics of norethindrone and its glucuronide conjugate reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
Oral BioavailabilityApproximately 64%
Volume of Distribution2 to 4 L/kg
Plasma Protein Binding>95% (albumin and SHBG)
Elimination Half-Life~10 hours
Routes of EliminationUrine (majorly as metabolites), feces

Norethindrone displays a C_max (maximum concentration in plasma) ranging from 5.39 to 7.36 ng/mL after oral administration .

Biological Activity

This compound exhibits biological activity primarily through its role as a progestin. The compound binds to progesterone receptors, influencing various physiological processes:

  • Reproductive Effects: It plays a critical role in regulating menstrual cycles and maintaining pregnancy.
  • Endometrial Effects: Norethindrone is effective in preventing endometrial hyperplasia when used in hormone replacement therapy .

Case Studies and Research Findings

  • Accumulation Studies:
    A study measured the blood levels of norethindrone and its metabolites in female volunteers over consecutive days. It was found that during treatment with norethindrone, both free and conjugated forms (including glucuronides) accumulated, peaking mid-cycle before returning to baseline levels during drug-free intervals .
  • Drug Interaction Studies:
    Research has indicated that norethindrone can interact with other medications metabolized by the cytochrome P450 system, particularly CYP3A4. This interaction can affect the pharmacokinetics of co-administered drugs, necessitating careful monitoring in patients undergoing polypharmacy .
  • Clinical Trials:
    Clinical trials have demonstrated the efficacy of norethindrone in various populations, including those with specific reproductive health issues. For instance, studies have shown significant benefits in women under 35 years using norethindrone-containing contraceptives compared to older age groups .

Q & A

Q. Basic: What are the key physicochemical properties of Norethindrone beta-D-Glucuronide relevant to its handling in laboratory settings?

Answer:
this compound (C₂₆H₃₄O₈; molecular weight 474.54) is sensitive to temperature and requires storage at -20°C to maintain stability . Its solubility profile is influenced by the glucuronide moiety, which enhances hydrophilicity compared to the parent compound. Proper handling includes avoiding prolonged exposure to room temperature and using anhydrous solvents to prevent hydrolysis. Structural verification via SMILES notation (provided in ) ensures batch consistency.

Q. Basic: What analytical techniques are recommended for confirming the identity and purity of this compound?

Answer:

  • HPLC-UV : Employ reverse-phase HPLC with UV detection (λ ≈ 240 nm) to assess purity (>95%) and quantify impurities. System suitability parameters include a tailing factor ≤1.5 and RSD ≤0.73% for reproducibility .
  • Infrared Spectroscopy (IR) : Compare IR spectra of synthesized batches to reference standards to confirm functional groups (e.g., glucuronide carbonyl stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Use exact mass measurements (e.g., ESI-MS) to validate molecular weight (474.54) and detect isotopic patterns .

Q. Advanced: How can researchers optimize the synthesis of this compound to minimize by-products?

Answer:

  • Purification Strategies : Use gradient elution in preparative HPLC to separate glucuronide conjugates from unreacted norethindrone and hydrolyzed by-products .
  • Intermediate Validation : Incorporate deuterated analogs (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) as internal standards to track reaction efficiency and identify side products .
  • Enzymatic Specificity : Optimize UDP-glucuronosyltransferase (UGT) conditions (pH, cofactors) to enhance regioselectivity for the beta-D-glucuronide formation .

Q. Advanced: What methodologies are suitable for studying the metabolic pathways of this compound in in vitro models?

Answer:

  • Beta-Glucuronidase Assays : Use chromogenic substrates (e.g., 4-nitrophenyl β-D-glucuronide) to measure enzyme activity in tissue homogenates. Note potential interference from flavonoids or monosaccharides .
  • LC-MS/MS Metabolite Profiling : Quantify free norethindrone post-hydrolysis and correlate with glucuronide levels. Exact mass (474.54) and fragmentation patterns aid in distinguishing isomers .
  • Isoform-Specific Studies : Characterize human beta-glucuronidase isoforms (e.g., lysosomal vs. microsomal) to evaluate tissue-specific hydrolysis rates .

Q. Advanced: How should contradictions in enzymatic activity data for beta-D-glucuronidase-mediated hydrolysis of this compound be addressed?

Answer:

  • Assay Standardization : Adhere to ISO 16649-1:2018 guidelines for temperature (44°C), substrate concentration, and incubation time to reduce variability .
  • Interference Testing : Pre-treat samples with inhibitors (e.g., saccharic acid 1,4-lactone) to confirm specificity for beta-glucuronidase .
  • Isoform Analysis : Use electrophoretic separation (e.g., isoelectric focusing) to resolve isoforms with differing kinetic properties, as multiple forms exhibit substrate preferences .

Q. Advanced: What experimental designs are recommended for assessing drug-drug interactions involving this compound?

Answer:

  • Hormonal Interaction Studies : Co-incubate with ART drugs (e.g., protease inhibitors) in hepatocyte models to evaluate UGT inhibition/induction. Monitor free norethindrone levels via LC-MS .
  • Competitive Binding Assays : Use fluorescent probes (e.g., 2-naphthyl-beta-D-glucuronide) to quantify UGT enzyme occupancy in the presence of competing substrates .

Q. Advanced: How can researchers resolve discrepancies in pharmacokinetic data between in vivo and in vitro models for this compound?

Answer:

  • Tissue-Specific Clearance Modeling : Incorporate physiologically based pharmacokinetic (PBPK) parameters, such as enterohepatic recirculation and renal excretion rates, to align in vitro hydrolysis data with plasma concentration-time profiles .
  • Protein Binding Adjustments : Measure unbound fraction differences using equilibrium dialysis, as serum albumin binding may reduce substrate availability for hydrolysis .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOHDQNOAACQBL-GBJMIENCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64701-11-7
Record name Norethindrone glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORETHINDRONE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.